Chloro(triethyl)phosphanium;gold
Description
Chloro(triethylphosphine)gold(I), with the molecular formula C₆H₁₅AuClP and a molecular weight of 350.58 g/mol, is a mononuclear gold(I) complex featuring a triethylphosphine ligand coordinated to a linear Au(I) center . The compound typically appears as a whitish, light red, or light purple powder or chunks, with a melting point of 84–86°C . It is highly toxic (H301, H311, H331) and requires careful handling under inert conditions . The triethylphosphine ligand confers moderate steric bulk and electron-donating properties, making it a versatile precursor in organometallic synthesis and catalysis.
Properties
Molecular Formula |
C6H15AuClP+ |
|---|---|
Molecular Weight |
350.58 g/mol |
IUPAC Name |
chloro(triethyl)phosphanium;gold |
InChI |
InChI=1S/C6H15ClP.Au/c1-4-8(7,5-2)6-3;/h4-6H2,1-3H3;/q+1; |
InChI Key |
JWOZPFWIESPNRP-UHFFFAOYSA-N |
Canonical SMILES |
CC[P+](CC)(CC)Cl.[Au] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloro(triethyl)phosphanium;gold can be synthesized by reacting chloroauric acid (HAuCl4) with triethylphosphine in an appropriate solvent. The reaction typically proceeds as follows: [ \text{HAuCl}_4 + \text{(C}_2\text{H}_5\text{)}_3\text{P} \rightarrow \text{(C}_2\text{H}_5\text{)}_3\text{PAuCl} + \text{HCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired complex .
Chemical Reactions Analysis
Types of Reactions: Chloro(triethyl)phosphanium;gold undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligand can be substituted with other ligands, such as thiolates or phosphines.
Oxidation and Reduction Reactions: The gold center can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of silver salts (e.g., AgBF4) to facilitate the exchange of the chloride ligand.
Oxidation and Reduction Reactions: Common reagents include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like hydrogen peroxide (H2O2).
Major Products Formed:
Substitution Reactions: Formation of new gold complexes with different ligands.
Oxidation and Reduction Reactions: Formation of gold nanoparticles or other gold-containing species
Scientific Research Applications
Chloro(triethyl)phosphanium;gold has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying biochemical processes.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases such as cancer.
Industry: Utilized in the production of fine chemicals and materials, including the synthesis of gold nanoparticles for various applications
Mechanism of Action
The mechanism by which chloro(triethyl)phosphanium;gold exerts its effects involves the coordination of the gold center with various ligands. This coordination can facilitate catalytic processes by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific application, but generally include interactions with nucleophiles and electrophiles in the reaction environment .
Comparison with Similar Compounds
Comparison with Similar Gold(I) Phosphine Complexes
Gold(I) phosphine complexes are widely studied for their structural diversity and applications in catalysis, materials science, and medicinal chemistry. Below is a detailed comparison of Chloro(triethylphosphine)gold(I) with analogous compounds:
Structural and Physical Properties
Key Observations :
- Ligand Bulk : Triethylphosphine (θ ≈ 132°) is less bulky than triphenylphosphine (θ ≈ 145°) but bulkier than trimethylphosphine (θ ≈ 118°). Larger ligands like XPhos (θ ≈ 195°) provide significant steric protection, stabilizing the Au(I) center and influencing reactivity .
- Thermal Stability : Chloro(triethylphosphine)gold(I) has a defined melting point, whereas triphenylphosphine derivatives often decompose before melting due to higher ligand rigidity .
Electronic and Reactivity Profiles
Key Observations :
- Au–P Bond Strength : Triphenylphosphine forms stronger Au–P bonds due to greater π-backbonding from Au(I) to phosphine, reducing oxidative addition reactivity compared to triethylphosphine complexes .
- Catalytic Utility: Bulky ligands like XPhos enhance catalytic activity in C–H activation by stabilizing reactive intermediates, whereas triethylphosphine derivatives are more suited as precursors for nanoparticle synthesis .
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